19,19-Difluoroandrost-4-ene-3,17-dione

Aromatase mechanism Suicide inactivation Fluorinated steroid

19,19-Difluoroandrost-4-ene-3,17-dione (19,19-DFAD; CAS 7764-45-6) is a synthetic fluorinated androstenedione analog belonging to the class of steroidal aromatase (CYP19A1) ligands. Unlike the natural substrate androst-4-ene-3,17-dione, which is converted to estrone, 19,19-DFAD functions as a mechanism-based (suicide) inactivator of aromatase, causing time-dependent, irreversible enzyme inhibition.

Molecular Formula C19H24F2O2
Molecular Weight 322.4 g/mol
CAS No. 7764-45-6
Cat. No. B1217687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19,19-Difluoroandrost-4-ene-3,17-dione
CAS7764-45-6
Synonyms19,19-DFAD
19,19-difluoroandrost-4-ene-3,17-dione
Molecular FormulaC19H24F2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C(F)F
InChIInChI=1S/C19H24F2O2/c1-18-8-7-15-13(14(18)4-5-16(18)23)3-2-11-10-12(22)6-9-19(11,15)17(20)21/h10,13-15,17H,2-9H2,1H3/t13-,14-,15-,18-,19+/m0/s1
InChIKeyACUQDKXLALFOFQ-UNTXSKPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19,19-Difluoroandrost-4-ene-3,17-dione (CAS 7764-45-6): A Mechanism-Based Aromatase Inactivator for Steroidogenic Research


19,19-Difluoroandrost-4-ene-3,17-dione (19,19-DFAD; CAS 7764-45-6) is a synthetic fluorinated androstenedione analog belonging to the class of steroidal aromatase (CYP19A1) ligands [1]. Unlike the natural substrate androst-4-ene-3,17-dione, which is converted to estrone, 19,19-DFAD functions as a mechanism-based (suicide) inactivator of aromatase, causing time-dependent, irreversible enzyme inhibition [2]. The gem-difluoro substitution at C-19 fundamentally alters the metabolic fate of the steroid, making this compound a critical tool for distinguishing between substrate turnover and enzyme inactivation in aromatase mechanistic studies [3].

19,19-Difluoroandrost-4-ene-3,17-dione: Why 19-Fluoro, Non-Fluorinated, or Other Steroidal Analogs Cannot Substitute


The presence of two fluorine atoms at C-19 is not an incremental modification but a structural determinant that switches the compound's interaction with aromatase from productive substrate turnover to irreversible enzyme inactivation [1]. The closest analog, 19-fluoroandrost-4-ene-3,17-dione, lacks the second fluorine and fails to cause any enzyme inactivation; instead, it is efficiently converted to estrone, behaving as a substrate rather than an inactivator [1]. Other 17-oxo androst-4-enes in the Numazawa series act solely as competitive inhibitors (Ki = 170–455 nM) without time-dependent inactivation [2]. Even the clinically approved steroidal inactivators exemestane and formestane, while sharing the irreversible inhibition mechanism, differ fundamentally in their core steroid scaffold (e.g., 6-methylenandrosta-1,4-diene for exemestane; 4-hydroxy substitution for formestane) and are optimized for therapeutic potency rather than mechanistic probing [3]. These differences mean that simple in-class substitution cannot reproduce the specific combination of weak competitive binding paired with C-19-dependent suicide inactivation that defines 19,19-DFAD.

19,19-Difluoroandrost-4-ene-3,17-dione Quantitative Differentiation Evidence Against Closest Analogs


Irreversible Inactivation vs. Productive Substrate Turnover: Direct Comparison with 19-Fluoroandrost-4-ene-3,17-dione

In the foundational study by Marcotte et al. (1982), 19,19-difluoroandrost-4-ene-3,17-dione (compound 1) and 19-fluoroandrost-4-ene-3,17-dione (compound 2) were tested side-by-side in human placental microsomal aromatase assays [1]. Compound 1 caused time-dependent, irreversible inactivation of aromatase with a Ki of 1 μM and kinact of 0.023 min⁻¹. In stark contrast, compound 2 did not cause any inactivation whatsoever; instead, it was converted to estrone in high yield by the same enzyme system [1]. This demonstrates that the single additional fluorine atom at C-19 fully determines whether the compound acts as an enzyme inactivator or a substrate. No other single-atom modification in the androstenedione scaffold produces such a complete functional dichotomy.

Aromatase mechanism Suicide inactivation Fluorinated steroid CYP19A1

Exclusive Inactivation Activity Among 19-Substituted 17-Oxo Steroids: Numazawa Series Comparison

Numazawa et al. (1991) synthesized and tested a series of 16- or 19-substituted androst-4-enes for aromatase inhibition in human placental microsomes [1]. All 17-oxo steroids in this series (excluding compound 25 and 17,19-diol 3) were effective competitive inhibitors with apparent Ki values ranging from 170 to 455 nM. However, only the 19,19-difluoro steroid (compound 18) and the 19-acetylenic alcohol (compound 25) caused time-dependent, pseudo-first-order inactivation of aromatase [1]. The 19,19-difluoro compound 18 had an apparent competitive Ki of 7.75 μM—substantially weaker than the 170–455 nM range of non-inactivating analogs—yet uniquely produced inactivation with kinact of 0.0213 min⁻¹ [1]. This uncoupling of competitive binding affinity from inactivation capacity is a distinctive property not shared by the other 17-oxo steroids in this series.

Structure-activity relationship 19-Substituted androst-4-enes Competitive inhibition Suicide substrate

Kinetic Comparison with the Clinical Inactivator Exemestane: Research Tool vs. Therapeutic Agent

Exemestane (6-methylenandrosta-1,4-diene-3,17-dione) is a clinically approved irreversible steroidal aromatase inactivator. Comparative kinetic analysis reveals that 19,19-DFAD has a Ki of 1 μM (1000 nM) and kinact of 0.023 min⁻¹ [1], whereas exemestane exhibits a Ki of approximately 10.2 nM and kinact of 26 nM (reported as inactivation constant) . While exemestane is optimized for nanomolar potency in therapeutic settings, 19,19-DFAD operates in the micromolar range, providing a wider experimental window for dose-response studies and a lower probability of complete target saturation in mechanistic investigations. Additionally, exemestane's distinct androsta-1,4-diene core and 6-methylene group involve different metabolic processing, making 19,19-DFAD the preferred probe for studying C-19 oxidation-dependent inactivation mechanisms specifically.

Inactivation kinetics Exemestane comparison Aromatase inhibitor kinact/Ki ratio

Cofactor Dependence and Substrate Protection: Confirmation of Active-Site-Directed Inactivation Mechanism

The time-dependent inactivation of aromatase by 19,19-DFAD requires both NADPH and oxygen, and is prevented by the natural substrate androst-4-ene-3,17-dione [1][2]. This cofactor dependence and substrate protection pattern are hallmarks of mechanism-based (suicide) inactivation, confirming that the compound must first undergo enzyme-catalyzed oxidation at C-19 before the reactive species is generated [1]. In contrast, the non-inactivating 19-fluoro analog does not exhibit this cofactor-dependent inactivation behavior [1]. Additionally, the nucleophile L-cysteine does not prevent inactivation, indicating that the reactive intermediate (postulated to be an acyl fluoride) is generated and reacts within the enzyme active site without diffusing into solution [2].

Mechanism-based inactivation NADPH dependence Active-site protection Aromatase suicide substrate

Tritium Release Assay Confirms Aromatase Attack at C-19: Mechanistic Validation with Radiolabeled Probe

Furth and Robinson (1989) synthesized [19-³H]-19,19-difluoroandrost-4-ene-3,17-dione and demonstrated that incubation with human placental microsomal aromatase results in time-dependent, NADPH-dependent, and protein-concentration-dependent release of tritium into solution [1]. This tritium release is not observed in the presence of (19R)-10β-oxiranylestr-4-ene-3,17-dione, a potent competitive aromatase inhibitor [1]. The deuterated analog 5b inactivated aromatase at the same rate as the non-deuterated parent, confirming that C-19–H bond cleavage is not the rate-limiting step in the inactivation process [1]. This radiolabeled assay provides direct evidence that aromatase attacks the 19-carbon of 19,19-DFAD, validating its use as a mechanistic probe for the initial oxidative step of aromatase catalysis.

Tritium release assay C-19 oxidation Aromatase catalytic mechanism Isotopic labeling

Chemical Stability of the gem-Difluoro Group: Resistance to Metabolic Hydroxylation at C-19

The natural substrate androst-4-ene-3,17-dione undergoes sequential hydroxylations at the C-19 methyl group (19-CH₃ → 19-CH₂OH → 19-CHO) as the first steps of aromatization, with an apparent Km of approximately 0.063 μM for the initial hydroxylation [1]. The gem-difluoro substitution at C-19 (19-CF₂H) replaces the methyl group with a difluoromethyl moiety, which cannot undergo the same sequential oxidation pathway to a leaving group [2]. Instead, enzymatic oxidation of the 19-CF₂H group is proposed to generate a reactive acyl fluoride intermediate that covalently modifies the enzyme active site [2]. This fundamental alteration of metabolic fate—from productive aromatization to covalent enzyme inactivation—is unique to the gem-difluoro modification and is not achievable with mono-fluoro (19-CH₂F) or non-fluorinated (19-CH₃) analogs.

Metabolic stability gem-Difluoro substitution C-19 hydroxylation blockade Steroid metabolism

19,19-Difluoroandrost-4-ene-3,17-dione: Optimal Research and Industrial Application Scenarios Based on Verified Differential Evidence


Aromatase Mechanistic Studies Requiring Distinction Between Substrate Turnover and Enzyme Inactivation

When investigating the catalytic mechanism of CYP19A1, researchers need a probe that exclusively follows the inactivation pathway without generating estrogen products. 19,19-DFAD is the only androst-4-ene-3,17-dione analog where a single-atom change (F vs. H at C-19) completely switches the outcome from estrone production (19-fluoro analog) to irreversible enzyme inactivation (19,19-difluoro analog) [1]. This binary functional distinction enables clean experimental designs for studying the oxidative intermediates, reactive species formation, and active-site covalent modification without confounding estrogen generation.

Radiolabeled Aromatase Activity Assays Using Tritium Release as an Endpoint

The [19-³H]-labeled version of 19,19-DFAD enables a direct, quantitative assay of aromatase C-19 oxidation activity via measurement of tritium release into the aqueous phase [1]. This assay specifically reports on the initial oxidative step of aromatase without requiring the full aromatization cascade to proceed to completion. The tritium release is NADPH-dependent, protein-concentration-dependent, and can be blocked by competitive aromatase inhibitors, providing a validated, specific readout suitable for high-throughput screening of aromatase modulators [1].

Structure-Activity Relationship Studies of C-19 Modification in Steroidal Aromatase Ligands

19,19-DFAD serves as the critical gem-difluoro reference point in any systematic SAR study of C-19-substituted androst-4-enes. The Numazawa series demonstrates that among 17-oxo steroids, only the 19,19-difluoro compound combines weak competitive binding (Ki = 7.75 μM) with mechanism-based inactivation (kinact = 0.0213 min⁻¹), while other 17-oxo analogs are exclusively competitive inhibitors (Ki = 170–455 nM) with no inactivation activity [1]. This compound thus anchors the 'inactivation-competent' end of the SAR spectrum and is indispensable for benchmarking new C-19-modified analogs.

Chemical Biology Tool for Studying Active-Site Covalent Modification of CYP19A1

The postulated mechanism of 19,19-DFAD involves enzyme-catalyzed generation of an acyl fluoride at the active site, which then covalently modifies nucleophilic residue(s) [1]. The observation that L-cysteine (an external nucleophile) does not prevent inactivation [2] confirms that the reactive species reacts within the active site before it can diffuse into solution. This property makes 19,19-DFAD a valuable tool for active-site labeling, peptide mapping of covalent modification sites, and studying the structural determinants of suicide substrate recognition by CYP19A1.

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